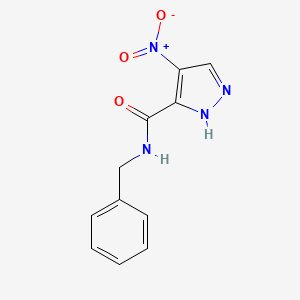

N-benzyl-4-nitro-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

405278-65-1 |

|---|---|

Molecular Formula |

C11H10N4O3 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

N-benzyl-4-nitro-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C11H10N4O3/c16-11(10-9(15(17)18)7-13-14-10)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,16)(H,13,14) |

InChI Key |

XVBPNQIDODXICI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Pharmacological Profiling and Mechanistic Elucidation of N Benzyl 4 Nitro 1h Pyrazole 5 Carboxamide Derivatives in Vitro/in Silico

Exploration of Enzyme Inhibition Potentials

Derivatives of N-benzyl-4-nitro-1H-pyrazole-5-carboxamide have demonstrated notable inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents.

Identification of Specific Enzyme Targets (e.g., Kinases, Hydrolases, Carbonic Anhydrases)

Research has identified that pyrazole (B372694) carboxamide derivatives can target a variety of enzymes, including kinases, hydrolases, and carbonic anhydrases. nih.govbohrium.comnih.govglobalresearchonline.netmdpi.comnih.govnih.gov

Kinases: The pyrazole scaffold is a critical component in the structure of numerous protein kinase inhibitors. nih.govnih.gov Derivatives have shown inhibitory activity against several kinases, including:

Akt1 Kinase: A rigid analogue of a known pyrazole-based Akt1 kinase inhibitor, afuresertib (B560028) (Ki value of 0.08 nM), demonstrated an IC50 value of 1.3 nM against Akt1. nih.gov

Bcr-Abl Kinase: Pyrazole-based inhibitors have been reported for their potential in treating chronic myeloid leukemia by targeting Bcr-Abl kinase. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and gatekeeper mutant forms of the receptors. The representative compound 10h showed nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F mutant. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable IRAK4 inhibitors with excellent potency and selectivity, representing a potential treatment for inflammatory diseases. ontosight.ainih.gov

Epidermal Growth Factor Receptor (EGFR): Certain pyrazole derivatives have been investigated as EGFR inhibitors, with some compounds showing promising antitumor activity. researchgate.netbohrium.com

Hydrolases (Cholinesterases): Novel pyrazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown potential as therapeutic agents for conditions like Alzheimer's disease. bohrium.comresearchgate.net

Carbonic Anhydrases (CAs): Numerous studies have focused on pyrazole-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govbohrium.comrsc.orgbohrium.commdpi.comnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. rsc.org Derivatives have shown inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov For instance, a series of benzenesulfonamides incorporating pyrazole-carboxamide moieties yielded isoform-selective inhibitors for all four of these enzymes. nih.gov

Analysis of Enzyme Inhibition Kinetics and Modes

The mode of enzyme inhibition by pyrazole carboxamide derivatives has been investigated for several targets. For carbonic anhydrases, studies have shown that these derivatives can act as both competitive and non-competitive inhibitors. bohrium.com Molecular docking studies suggest that these compounds can interact with the zinc ion in the active site of CA enzymes, which is a key feature for inhibition. nih.gov

In the case of succinate-cytochrome c reductase (SCR) and succinate-ubiquinone oxidoreductase (SQR), a series of N-(2-(benzylthio)benzoxazol-5-yl)-pyrazole-4-carboxamides were found to be non-competitive inhibitors with respect to the substrate cytochrome c. doi.org

For kinase inhibition, the pyrazole moiety is often critical for binding to the hinge region of the kinase domain, typically forming hydrogen bonds. nih.gov Docking studies of a pyrazole-based Bcr-Abl kinase inhibitor revealed that the pyridine (B92270) ring acts as the hinge-binding moiety, with the amide linker forming additional hydrogen bonds. nih.gov

| Enzyme Target | Derivative Class | Inhibition Values | Mode of Inhibition |

| hCA I | Pyrazole carboxamides with sulfonamide moiety | Kᵢ in the range of 0.063–3.368 µM | Competitive/Non-competitive |

| hCA II | Pyrazole carboxamides with sulfonamide moiety | Kᵢ in the range of 0.007–4.235 µM | Competitive/Non-competitive |

| hCA IX | N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | Kᵢ in the range of 61.3–432.8 nM | Not specified |

| hCA XII | N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | Kᵢ in the range of 61.3–432.8 nM | Not specified |

| Akt1 Kinase | Rigid analogue of Afuresertib | IC₅₀ = 1.3 nM | Not specified |

| FGFR1, 2, 3 | 5-amino-1H-pyrazole-4-carboxamide derivative 10h | IC₅₀ = 46, 41, 99 nM respectively | Covalent |

| SQR | N-(2-((4-(trifluoromethoxy)benzyl)thio)-benzoxazol-5-yl)-pyrazole-4-carboxamide | Kᵢ = 11 nM | Non-competitive |

Investigation of Receptor Binding and Modulation Capabilities

The pyrazole carboxamide scaffold is also a key feature in ligands targeting various receptors, including G protein-coupled receptors (GPCRs).

Characterization of Receptor Antagonism or Agonism (e.g., Adenosine (B11128) Receptors)

While direct studies on this compound are limited, the broader class of pyrazole derivatives has been extensively studied as modulators of adenosine receptors. Pyrazolo[3,4-d]pyrimidin-6-amine derivatives have been identified as potent dual antagonists of the A2A and A1 adenosine receptors, with potential applications in Parkinson's disease. nih.gov For instance, compound 11o from this series displayed nanomolar binding affinities for both human A2A (Kᵢ = 13.3 nM) and A1 (Kᵢ = 55 nM) receptors and acted as a full antagonist. nih.gov The pyrazole moiety is a common feature in many non-xanthine adenosine receptor antagonists. nih.gov

Elucidation of Ligand-Target Recognition and Binding Interactions

The binding of pyrazole derivatives to their target receptors often involves a combination of hydrogen bonding and hydrophobic interactions. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors. nih.gov

In the context of cannabinoid receptors, structure-activity relationship studies of biarylpyrazole antagonists revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for potent and selective CB1 receptor antagonism. acs.org

For apelin receptor agonists, modifications at the N1 position of the pyrazole core with alkyl/cycloalkyl moieties showed enhanced potency and a preference for calcium/cAMP signaling over β-arrestin recruitment. duke.edu

Molecular modeling of pyrazole-based FLT3 inhibitors has shown that the pyrazole-3-carboxamide skeleton can form three conserved hydrogen bonds with the hinge region of the kinase. mdpi.com

Modulation of Intracellular Signaling Pathways and Biological Processes

By interacting with enzymes and receptors, this compound derivatives can influence various intracellular signaling pathways and biological processes.

Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov For example, one study found that a pyrazole derivative selectively inhibited the growth of triple-negative breast cancer cells by inducing apoptosis via ROS generation. nih.gov

Furthermore, pyrazole-based kinase inhibitors can impact signaling pathways crucial for cell survival, growth, and proliferation. nih.govnih.gov For instance, inhibitors of the PI3K/Akt pathway, which often feature a pyrazole core, can block downstream signaling that promotes cell survival and growth. nih.gov

The synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives has led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are key regulators of the cell cycle and are implicated in acute myeloid leukemia (AML). mdpi.com Compound 8t from this series showed potent inhibition of FLT3 and CDK2/4, leading to the inhibition of proliferation in AML cell lines. mdpi.com

| Compound/Derivative Class | Modulated Pathway/Process | Observed Effect |

| Pyrazole derivative 3f | Apoptosis in breast cancer cells | Induction of apoptosis via ROS generation |

| Pyrazole-based Akt1 inhibitors | PI3K/Akt signaling | Inhibition of cell survival and growth pathways |

| 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide 8t | CDK/FLT3 signaling | Inhibition of cell cycle progression and proliferation in AML cells |

Therefore, it is not possible to provide a detailed article with specific data tables on the DNA-binding interactions, effects on cellular proliferation, and apoptosis mechanisms solely for "this compound" as per the user's strict instructions.

General information on related pyrazole derivatives suggests that this class of compounds has been investigated for its potential anticancer properties. Studies on various substituted pyrazole carboxamides indicate that they can interact with DNA, inhibit cancer cell growth, and induce programmed cell death (apoptosis). However, the specific biological activity and the underlying mechanisms are highly dependent on the precise chemical structure and the nature of the substituents on the pyrazole ring. Without dedicated research on "this compound," any detailed discussion on its pharmacological profile would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is required to elucidate the specific pharmacological properties of this compound and its derivatives.

Structure Activity Relationship Sar Studies of N Benzyl 4 Nitro 1h Pyrazole 5 Carboxamide Analogs

Influence of the N-Benzyl Moiety on Biological Activity

The substituent at the N1 position of the pyrazole (B372694) ring is critical in defining the molecule's spatial orientation and its interaction with biological targets. researchgate.net The N-benzyl group, in particular, offers a versatile template for modification, allowing for a detailed exploration of how changes in its structure affect biological activity.

The electronic and steric properties of substituents on the benzyl (B1604629) ring can profoundly influence the pharmacological activity of pyrazole-based compounds. researchgate.net Research on related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that the nature of the substituent on the benzyl ring dictates antiproliferative activity. nih.gov Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the ring, which can affect its binding affinity to target proteins through mechanisms like π-π stacking or hydrophobic interactions.

For example, in a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides designed as antidiabetic agents, modifications to the benzyl ring were explored to establish a clear SAR. nih.gov While specific data on the N-benzyl-4-nitro-1H-pyrazole-5-carboxamide core is limited, general principles suggest that both the position and nature of the substituent are critical. Ortho-position substitutions can introduce steric hindrance, potentially forcing the benzyl ring into a specific conformation that may be either favorable or unfavorable for target engagement. researchgate.net

| Substituent on Benzyl Ring | General Electronic Effect | Potential Pharmacological Impact |

|---|---|---|

| -OCH3 (Methoxy) | Electron-Donating (EDG) | Can enhance binding through hydrogen bond acceptance or favorable electronic interactions. |

| -CH3 (Methyl) | Weak Electron-Donating (EDG) | Increases lipophilicity, potentially improving membrane permeability and hydrophobic interactions. |

| -Cl (Chloro) | Electron-Withdrawing (EWG) | Can alter the electronic character of the ring, potentially forming halogen bonds with the target. |

| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing (EWG) | Significantly alters electronic properties and increases lipophilicity, often enhancing metabolic stability. |

This fixed conformation is crucial for consistent and specific interactions with a biological target. The N1-benzyl group acts as a hydrophobic anchor, occupying a specific pocket in the target protein, while the rest of the molecule is positioned for optimal interaction. The flexibility of the benzyl group allows for some conformational adjustment, which can be fine-tuned by substituents on the ring itself. Theoretical and experimental studies have shown that the nature of the N1 substituent directly modulates the electronic properties and acidity of the pyrazole ring, which can impact its ability to act as a ligand or participate in hydrogen bonding. nih.gov

Significance of the 4-Nitro Group in Modulating Biological Profiles

The introduction of a nitro group onto the pyrazole scaffold dramatically alters its physicochemical properties. The position of this group is critical, and in the case of this compound, its placement at the C4 position has distinct electronic and steric implications. researchgate.netnih.govmdpi.com

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. researchgate.net Its presence at the C4 position of the pyrazole ring significantly lowers the electron density of the entire heterocyclic system. This electronic perturbation has several consequences:

Modulation of Ring Acidity: The electron-withdrawing nature of the nitro group can affect the pKa of any remaining protons on the pyrazole ring or influence the basicity of the N2 nitrogen. nih.gov

Enhanced Dipole Moment: The nitro group introduces a strong dipole, which can influence the molecule's solubility, membrane permeability, and ability to engage in dipole-dipole interactions with a target.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target. researchgate.net

From a steric perspective, the nitro group is relatively planar but can influence the conformation of adjacent substituents. Its presence at C4 can create a specific molecular shape that may be required for fitting into a binding site. Studies on various nitropyrazoles have demonstrated that the regioselective introduction of nitro groups is a powerful strategy for tuning biological activity, with the C4-nitro substitution often leading to unique pharmacological profiles compared to C3- or C5-nitro analogs. researchgate.net

| Analog Position | Group | Key Contribution | Effect on Biological Profile |

|---|---|---|---|

| C4 | -NO2 (Nitro) | Strong Electron-Withdrawing | Lowers electron density of the pyrazole ring, acts as H-bond acceptor, influences molecular polarity. |

| C4 | -H (Unsubstituted) | Neutral | Serves as a baseline for activity; lacks the strong electronic and H-bonding effects of the nitro group. |

| C4 | -NH2 (Amino) | Strong Electron-Donating | Increases electron density of the ring, acts as an H-bond donor, significantly alters polarity. |

| C4 | -Cl (Chloro) | Weak Electron-Withdrawing | Provides a different electronic and steric profile compared to the nitro group; can form halogen bonds. |

Contribution of the 5-Carboxamide Functionality to Target Engagement

The carboxamide moiety (-CONH-) is a common feature in many pharmacologically active molecules due to its unique structural and chemical properties. jocpr.com Positioned at C5 of the pyrazole ring, this group often acts as a critical linker that connects the core heterocycle to another part of the molecule, facilitating key interactions with the biological target. researchgate.netorientjchem.orgorientjchem.org

The amide group is a planar, rigid unit that can serve as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). researchgate.net This dual capability makes it an excellent anchor for binding to protein targets, where it can form strong and directional hydrogen bonds with amino acid residues in the active site. The pyrazole ring system is a useful structural moiety found in numerous biologically active compounds, and the carboxamide functionality is often essential for this activity. jocpr.com

Modifying the amide linker, for instance, by altering the substituents on the amide nitrogen, is a common strategy to optimize bioactivity. researchgate.netias.ac.in The size, lipophilicity, and electronic nature of the group attached to the amide nitrogen can influence potency, selectivity, and pharmacokinetic properties.

SAR studies on various pyrazole-5-carboxamides have shown that:

Small, polar substituents on the amide nitrogen can enhance solubility and interactions with polar regions of a binding site.

Large, hydrophobic or aromatic substituents can occupy hydrophobic pockets, leading to increased potency through favorable van der Waals or π-π interactions. researchgate.net

Replacing the amide with a bioisostere, such as a reverse amide or an ester, often leads to a significant drop in activity, highlighting the critical role of the specific hydrogen bonding pattern provided by the carboxamide group. researchgate.net

In the context of this compound, the amide functionality is poised to form crucial hydrogen bonds, orienting the N-benzyl group towards its binding pocket while the nitro-substituted pyrazole core engages with another region of the target.

| Amide Variation (at N of carboxamide) | Potential Impact on Bioactivity | Rationale |

|---|---|---|

| -NH-CH3 (N-methyl) | May alter potency depending on the size of the binding pocket. | Reduces steric bulk compared to a benzyl group but maintains the H-bond donor capability. |

| -NH-Phenyl | Can increase potency through additional hydrophobic or π-stacking interactions. | Introduces an aromatic ring that can fit into a corresponding pocket in the target. nih.gov |

| -N(CH3)2 (N,N-dimethyl) | Likely to decrease activity significantly. | Removes the essential hydrogen bond donating capability of the amide N-H. |

| -NH-(CH2)-Phenyl (N-benzyl) | Provides a balance of flexibility and hydrophobic interaction. | The methylene (B1212753) spacer allows the phenyl ring to adopt an optimal position within a hydrophobic pocket. |

Effects of Substitutions on the Carboxamide Nitrogen

The nature of the substituent on the carboxamide nitrogen plays a crucial role in the biological activity of pyrazole carboxamide derivatives. While the N-benzyl group serves as a common scaffold, modifications to this part of the molecule can lead to significant variations in efficacy. Studies on related pyrazole amides have shown that the activity is sensitive to changes in the N-substituent.

For instance, in a series of pyrazolyl amides evaluated for antiproliferative activity, most compounds showed poor activity. However, specific substitutions led to notable exceptions. An N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole demonstrated cytotoxicity comparable to cisplatin (B142131) against certain cancer cell lines, including HeLa, A549, and SKMEL28. mdpi.com This suggests that in some contexts, removing bulky substituents from the carboxamide nitrogen might be beneficial for activity.

Conversely, research into pyrazole-based inhibitors of other biological targets, such as meprin α and β, has shown that N-alkylation can be well-tolerated. The introduction of an N-benzyl group on the pyrazole ring itself, a different position but still indicative of the tolerance for N-substituents, had only a marginal effect on inhibitory activity against meprin α compared to the unsubstituted analog. nih.gov In the development of cannabinoid-1 (CB1) antagonists, a range of modifications on the amide portion of pyrazole carboxamides were generally well-tolerated, leading to the identification of several potent molecules. nih.gov

These findings indicate that the optimal substituent on the carboxamide nitrogen is highly dependent on the specific biological target. While some targets may favor smaller or no substituents, others can accommodate larger, more complex groups, which can be exploited to fine-tune activity and selectivity.

Table 1: Effect of Carboxamide Nitrogen Substitution on Antiproliferative Activity

| Compound ID | Carboxamide N-Substituent | Activity Profile |

| 14 | Unsubstituted (3,4,5-trimethoxybenzoyl) | Active against SKMEL28, SKOV3, A549, and HeLa cells. mdpi.com |

| 16 | Not specified | Active against Hep-G2 cells. mdpi.com |

| Other Analogs | Varied amide substituents | Generally poor antiproliferative activity. mdpi.com |

Regioselectivity and Isomeric Considerations in Structure-Activity Relationships

The precise arrangement of substituents on the pyrazole ring, known as regioselectivity, is a critical determinant of the biological activity of pyrazole carboxamides. The synthesis of pyrazoles, particularly from the condensation of 1,3-dicarbonyl compounds and hydrazines, can often result in a mixture of regioisomers, which complicates SAR studies and can lead to products with vastly different biological profiles. conicet.gov.ar

The position of the carboxamide group on the pyrazole ring is a key isomeric consideration. For example, a comparative study of pyrazole-5-carboxamides and pyrazole-4-carboxamides revealed that the position of this functional group is crucial in determining the type and level of biological activity. nih.gov The investigation found that some pyrazole-5-carboxamide isomers (designated 4a ) exhibited higher insecticidal activity, while certain pyrazole-4-carboxamide isomers (designated 4b ) displayed stronger fungicidal activity. nih.gov This highlights that the pyrazolyl core's substitution pattern plays a decisive role in the molecule's selectivity toward different biological targets. nih.gov

The challenge of controlling regioselectivity during synthesis has been a significant focus of research. conicet.gov.ar The development of highly regioselective synthetic methods is essential for producing specific isomers for biological evaluation. nih.gov For example, one-pot procedures have been developed that allow for the chemo- and regio-selective synthesis of N¹-substituted pyrazole derivatives, preventing the formation of undesired isomers and enabling a clearer understanding of SAR. nih.gov Without such control, equimolar mixtures of regioisomers can be formed, making it difficult to attribute the observed biological activity to a specific molecular structure. mdpi.com

Table 2: Influence of Carboxamide Position on Biological Activity

| Isomer Class | Carboxamide Position | Primary Biological Activity Observed |

| 4a Series | Position 5 (pyrazole-5-carboxamide) | Higher insecticidal activity in some compounds. nih.gov |

| 4b Series | Position 4 (pyrazole-4-carboxamide) | Stronger fungicidal activity in some compounds. nih.gov |

Computational and Theoretical Investigations of N Benzyl 4 Nitro 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations are fundamental in predicting a molecule's geometry, reactivity, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For a series of synthesized pyrazole-carboxamide compounds, DFT calculations at the B3LYP/6-31G* level of theory were used to determine their electronic and charge transfer properties. The HOMO energies (EHOMO), LUMO energies (ELUMO), and the corresponding energy gaps were calculated to predict their relative stability. For instance, in one study, the computed EHOMO, ELUMO, and Egap for different pyrazole-carboxamide derivatives highlighted their varied reactivity profiles. Compounds with lower LUMO energy levels were predicted to be more stable and less susceptible to oxidation.

Table 1: FMO Analysis of Selected Pyrazole-Carboxamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Compound 4 * | -5.44 | -1.21 | 4.23 |

| Compound 5 * | -5.56 | -1.24 | 4.32 |

| Compound 6 * | -5.63 | -1.41 | 4.22 |

| Compound 7 * | -5.37 | -1.37 | 4.00 |

Note: The compound numbers are as designated in the source literature and are not N-benzyl-4-nitro-1H-pyrazole-5-carboxamide.

The analysis suggests that a compound with a smaller HOMO-LUMO gap would exhibit better electron delocalization. The presence of electron-withdrawing groups, such as a nitro group, typically lowers both the HOMO and LUMO energy levels and can reduce the energy gap, thereby increasing the molecule's electrophilicity and potential for nonlinear optical properties.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions. The MEP map displays the electrostatic potential on the molecule's surface, with different colors indicating regions of varying charge distribution. Typically, red indicates negative potential (nucleophilic regions, prone to electrophilic attack), while blue signifies positive potential (electrophilic regions, prone to nucleophilic attack).

In studies of pyrazole (B372694) derivatives, MEP analysis has consistently shown that the negative potential is localized around electronegative atoms, such as the oxygen atoms of carbonyl and nitro groups. For example, in an analysis of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, the MEP map revealed that the amide and nitro groups were centers for electrophilic attacks. The positive potential is generally found around the hydrogen atoms. This information is critical for predicting how the molecule will interact with biological targets, such as proteins, through hydrogen bonding and other electrostatic interactions.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical technologies. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). Higher values of these parameters indicate stronger NLO activity.

Research on pyrazole derivatives has shown that they can possess significant NLO properties. The magnitude of the molecular hyperpolarizability in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone and its analogs suggested that these compounds could be promising candidates for NLO materials. The presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, a common feature in NLO chromophores, enhances these properties. The nitro group, being a strong electron acceptor, is particularly effective in increasing the hyperpolarizability. For instance, the N-benzyl-2-methyl-4-nitroaniline (BNA) crystal, a related nitroaromatic compound, has been studied for its quadratic NLO properties.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein's active site. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for binding affinity and specificity.

Numerous studies have employed molecular docking to investigate the potential biological targets of pyrazole-carboxamide derivatives. For example, novel pyrazole-carboxamides bearing a sulfonamide moiety were docked into the active sites of human carbonic anhydrase I and II. The docking results revealed key interactions with the zinc ion in the active site, which is crucial for the enzyme's inhibition. Similarly, docking studies of pyrazole carbothiamide derivatives with human Dihydrofolate Reductase (DHFR) showed multiple bonding interactions within the active site, suggesting their potential as anticancer agents.

In the context of this compound, the nitro group could play a significant role in protein binding through π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with lone-pair electrons from oxygen or sulfur atoms in the protein.

Prediction of Binding Affinities and Conformational Dynamics

Molecular docking programs provide a scoring function to estimate the binding affinity of a ligand to its target, with lower scores generally indicating stronger binding. For instance, in a study of pyrazole-benzimidazolone hybrids as inhibitors of the HPPD receptor, the most active compound showed a strong binding affinity, with interactions similar to the known inhibitor NTBC.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex and to observe the conformational dynamics over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein.

In a study of novel pyrazole-carboxamides, 50 ns MD simulations were conducted to analyze the stability of the docked complexes. The simulations revealed that the most active compounds exhibited good stability within the binding sites of the target receptors, with only minor conformational changes and fluctuations. Similarly, MD simulations of imidazolo-triazole hydroxamic acid derivatives with the HDAC2 receptor were used to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), providing insights into the stability and flexibility of the complex. These computational approaches are essential for validating docking results and for understanding the dynamic nature of ligand-protein interactions.

Future Research Trajectories and Academic Perspectives on N Benzyl 4 Nitro 1h Pyrazole 5 Carboxamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Environmental Sustainability

Future research into N-benzyl-4-nitro-1H-pyrazole-5-carboxamide will necessitate the development of optimized synthetic pathways that are not only efficient but also environmentally benign. Traditional methods for the synthesis of nitropyrazoles often involve harsh conditions, such as the use of nitrating acid (a mixture of nitric and sulfuric acids), which can lead to moderate yields and the formation of byproducts. google.com

Modern synthetic chemistry offers several avenues to overcome these challenges. Future synthetic strategies could focus on:

Green Chemistry Principles: Employing multicomponent, one-pot reactions can enhance efficiency and reduce waste. mdpi.com The use of greener catalysts, such as taurine, and alternative energy sources like microwave irradiation or grinding techniques, can significantly shorten reaction times and often lead to higher yields with less environmental impact. mdpi.comnih.gov

Improved Nitration Methods: Research is ongoing to find more efficient ways to synthesize 4-nitropyrazole, a key intermediate. A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to increase yields significantly compared to traditional approaches. guidechem.com Other strategies include the rearrangement of N-nitropyrazole or using solid catalysts to mitigate the harshness of the reaction. guidechem.comnih.gov

Efficient Amide Bond Formation: The final step, forming the carboxamide bond, can be optimized using modern coupling agents that are more efficient and produce fewer toxic byproducts than traditional methods.

An overview of potential synthetic improvements is presented in Table 1.

| Synthetic Step | Traditional Method | Potential Future Approach | Key Advantages |

| Nitration of Pyrazole (B372694) Ring | Mixed nitric/sulfuric acid | One-pot nitration with fuming acids; Solid-state catalysis guidechem.comnih.gov | Higher yield, improved safety, reduced byproducts guidechem.com |

| Carboxamide Formation | Conversion to acid chloride | Direct coupling with modern reagents; Biocatalysis | Milder conditions, higher functional group tolerance, sustainability |

| Overall Process | Multi-step, purification-heavy | Microwave-assisted one-pot synthesis; Flow chemistry nih.gov | Reduced reaction time, increased yield, process automation |

These advanced synthetic methodologies promise to make this compound and its derivatives more accessible for extensive biological evaluation.

In-depth Mechanistic Studies at a Molecular and Sub-cellular Level

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development. The pyrazole carboxamide scaffold is famously associated with the inhibition of succinate (B1194679) dehydrogenase (SDH), or complex II, in the mitochondrial electron transport chain. nih.govacs.org This mechanism is the basis for the fungicidal activity of many commercial agrochemicals. researchgate.net

Future mechanistic studies should aim to:

Identify Primary Targets: The primary investigation should determine if this compound acts as an SDH inhibitor. This can be achieved through enzyme activity assays and target evaluation. acs.orgacs.org

Elucidate Cellular Effects: Beyond target engagement, research should explore the downstream cellular consequences. Studies on related compounds have shown that inhibition of the respiratory chain affects pathways like the TCA cycle and oxidative phosphorylation. nih.govacs.org Techniques like scanning and transmission electron microscopy can reveal morphological changes in organelles, such as mitochondria, following treatment. acs.orgnih.gov

Explore Alternative Mechanisms: The pyrazole scaffold is versatile, and its derivatives have been shown to exert anticancer effects through mechanisms other than SDH inhibition, such as DNA binding or the inhibition of protein kinases like cyclin-dependent kinase 2 (CDK2). jst.go.jpmdpi.com Future research should not be limited to SDH and should screen for other potential targets to uncover the full mechanistic profile of the compound.

Advanced SAR Exploration via Combinatorial Chemistry and High-Throughput Screening Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, future research should leverage modern chemical synthesis and screening techniques to rapidly explore the chemical space around its core structure.

Key future directions in this area include:

Combinatorial Library Synthesis: The development of solid-phase or solution-phase synthesis schemes will enable the creation of large libraries of related compounds. nih.govusc.galmdpi.com By systematically varying the substituents on the benzyl (B1604629) ring, the pyrazole core, and replacing the nitro group with other electron-withdrawing groups, researchers can generate extensive chemical diversity. acs.orgnih.gov

High-Throughput Screening (HTS): These libraries can then be subjected to HTS against a panel of biological targets, including fungal SDH, various cancer cell lines, and key human enzymes. HTS allows for the rapid identification of compounds with desired biological activity.

Detailed SAR Elucidation: The data from HTS will enable the construction of detailed SAR models. researchgate.net For instance, studies on related pyrazole carboxamides have shown that specific substitutions on the phenyl rings and the carboxamide group are critical for potent activity against targets like the cannabinoid receptor. acs.org Similar detailed analysis will guide the rational design of more potent and selective analogs of this compound.

Integration of Multiscale Computational Approaches for Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design and optimize novel therapeutics. eurasianjournals.com A comprehensive computational investigation of this compound would provide deep insights into its behavior and guide further experimental work.

A multiscale computational strategy, as outlined in Table 2, would be highly beneficial:

| Computational Method | Application | Expected Outcome |

| Quantum Mechanics (QM) | Calculate electronic properties, bond energies, and reaction mechanisms. eurasianjournals.com | Insights into the molecule's intrinsic reactivity and stability. |

| Molecular Docking | Predict the binding mode and affinity of the compound to potential biological targets (e.g., SDH, kinases, DNA). nih.govnih.govnih.gov | Identification of key interacting residues and a hypothetical binding pose. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and conformational space of the compound and its complex with a target protein over time. eurasianjournals.comnih.govmdpi.com | Assessment of the stability of the predicted binding pose and understanding of allosteric effects. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural descriptors of a series of analogs with their biological activity. ej-chem.orgijsdr.orgacs.org | Development of predictive models to guide the design of new compounds with enhanced activity. |

| MM/PBSA Binding Free Energy Calculation | Estimate the binding free energy between the ligand and its receptor. mdpi.com | A more accurate prediction of binding affinity compared to docking scores alone. |

The integration of these methods, from the quantum level up to the simulation of complex biological systems, represents a powerful approach for the rational drug design of new pyrazole derivatives. nih.govbris.ac.uk Such studies can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Exploration of Novel Therapeutic Applications for Pyrazole Carboxamide Scaffolds Beyond Current Focus

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov While the initial focus for a pyrazole carboxamide might be on its potential as a fungicide or anticancer agent, future research should cast a wide net to explore other therapeutic possibilities. researchgate.netmdpi.com

The pyrazole nucleus is a component of approved drugs with diverse activities, including anti-inflammatory, analgesic, anti-obesity, and antiviral effects. nih.govresearchgate.net Therefore, this compound and its analogs should be screened against a broad array of targets to uncover novel applications.

Potential areas for exploration include:

Antimicrobial Activity: Beyond fungi, pyrazole derivatives have shown activity against bacteria, mycobacteria, and various parasites. nih.govresearchgate.net

Neurodegenerative Diseases: Given the diverse targets of pyrazoles, exploring their potential effects on pathways involved in diseases like Alzheimer's or Parkinson's could be a fruitful avenue.

Metabolic Diseases: Certain pyrazole derivatives have been investigated as anti-obesity agents (e.g., Rimonabant), suggesting a potential role in modulating metabolic pathways. nih.gov

Inflammatory Conditions: The well-known anti-inflammatory properties of some pyrazoles (e.g., Celecoxib) warrant an investigation into the anti-inflammatory potential of this compound class. ontosight.ai

By exploring these diverse biological activities, researchers may uncover unexpected and valuable therapeutic applications for the this compound scaffold, expanding its utility far beyond its initially predicted focus.

Q & A

Q. What are the common synthetic routes for N-benzyl-4-nitro-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step processes starting with cyclocondensation reactions. For example, pyrazole cores are often formed via reactions between hydrazines and diketones or cyanoacrylates. A nitro group is introduced at the 4-position through nitration, followed by benzylation at the 1-position using benzyl halides. Key intermediates are purified via column chromatography or recrystallization. Similar protocols are detailed for structurally related pyrazole carboxamides, where condensation and cyclization steps are optimized for yield and regioselectivity .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and carboxamide (-CONH). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and stereochemistry. For example, pyrazole derivatives in and report δ ~8.12 ppm (¹H-NMR) for aromatic protons and IR peaks at ~1636 cm⁻¹ for carbonyl groups .

Q. What purification methods are recommended post-synthesis?

Post-synthesis purification involves liquid-liquid extraction (e.g., chloroform/water), followed by chromatography (silica gel, PE:EA solvents) or preparative TLC. Recrystallization in ethanol or methanol is standard for isolating crystalline products. highlights these steps for carboxamide derivatives, achieving >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires adjusting catalysts, solvents, and temperature. For instance, DMF with EDCI/HOBt coupling agents enhances carboxamide formation ( ). Nitration efficiency depends on HNO₃/H₂SO₄ ratios, while benzylation benefits from phase-transfer catalysts. Kinetic studies (TLC monitoring) and DOE (Design of Experiments) can identify optimal parameters .

Q. What computational methods validate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculates bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. combines DFT with experimental IR/NMR data to validate electronic effects of substituents. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G**) ensuring accuracy .

Q. How are discrepancies between experimental and computational spectral data resolved?

Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or DFT approximations (e.g., gas-phase vs. solution-phase calculations). Solvent correction models (e.g., PCM in DFT) and variable-temperature NMR can resolve such issues. demonstrates this by correlating computed vibrational frequencies with experimental IR .

Q. What strategies guide the design of derivatives with enhanced bioactivity?

Molecular docking predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, pyrazole carboxamides in are docked into active sites to prioritize substitutions at the benzyl or nitro groups. Synthesis follows Structure-Activity Relationship (SAR) principles, with in vitro assays (e.g., IC₅₀ measurements) validating predictions .

Q. How is stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH) over 1–3 months monitor degradation via HPLC. Photostability is tested under UV light. Pyrazole derivatives in show sensitivity to moisture, necessitating desiccated storage at -20°C .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.